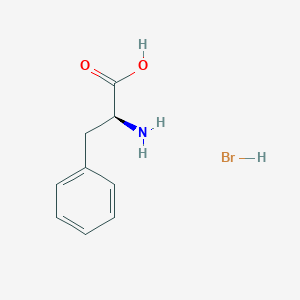
Hbr-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbr-phenylalanine: is a compound that combines hydrogen bromide (HBr) with phenylalanine, an essential amino acid. Phenylalanine is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The addition of hydrogen bromide to phenylalanine can modify its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hbr-phenylalanine typically involves the reaction of phenylalanine with hydrogen bromide. This can be achieved through the following steps:
Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected to prevent unwanted reactions.
Bromination: Hydrogen bromide is introduced to the protected phenylalanine under controlled conditions, leading to the formation of this compound.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where phenylalanine is reacted with hydrogen bromide in reactors designed to handle the specific reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Hbr-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: this compound can be hydrolyzed to release phenylalanine and hydrogen bromide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while hydrolysis will produce phenylalanine and hydrogen bromide.
Wissenschaftliche Forschungsanwendungen
Hbr-phenylalanine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound can be used to study the effects of bromination on amino acids and proteins.
Medicine: Research into this compound’s potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which Hbr-phenylalanine exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, modifying the structure and function of proteins and other biomolecules. This can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine: The parent compound, essential for protein synthesis and neurotransmitter production.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Brominated Amino Acids: Other amino acids that have been brominated, such as bromotyrosine, which have similar chemical properties.
Uniqueness: Hbr-phenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological effects. This makes it valuable for specific applications in research and industry, where brominated compounds are required.
Eigenschaften
CAS-Nummer |
53917-00-3 |
|---|---|
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
(2S)-2-amino-3-phenylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |
InChI-Schlüssel |
LOSIHQAVIQWGIH-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Br |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
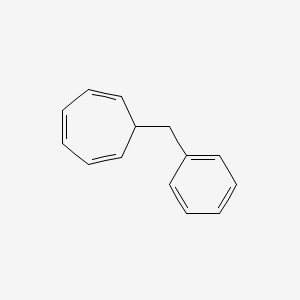
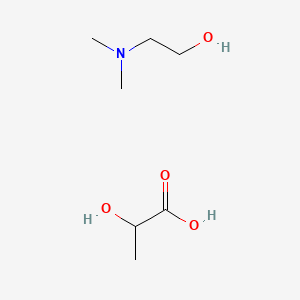
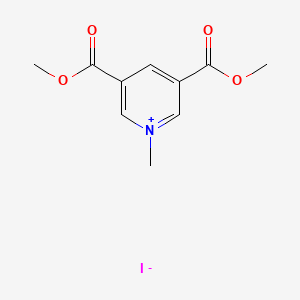



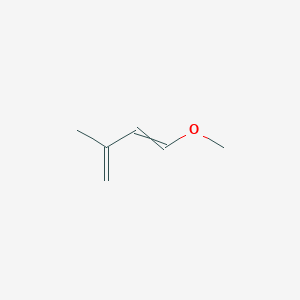

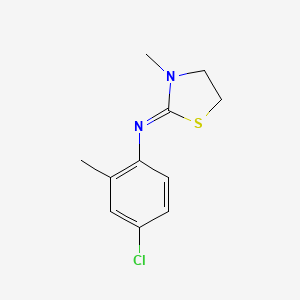
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
